molecular formula BrH2O3P B13027754 Phosphorobromidic acid CAS No. 25758-00-3

Phosphorobromidic acid

Cat. No.: B13027754
CAS No.: 25758-00-3
M. Wt: 160.89 g/mol
InChI Key: DWPHWVJZBHLVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorobromidic acid (H₂PO₃Br) is a phosphorus oxyacid derivative where one hydroxyl (-OH) group of phosphoric acid (H₃PO₄) is substituted with a bromine atom. This substitution imparts distinct chemical reactivity, particularly in nucleophilic substitution reactions, due to bromine’s intermediate electronegativity and leaving-group ability. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally analogous brominated phosphorus compounds, such as (4-Bromophenyl)phosphonic acid (CAS 16839-13-7) and Bromoundecyl phosphonic acid (CAS 1980050-16-5) . These compounds highlight the role of bromine in modifying solubility, stability, and reactivity in phosphorus-containing acids.

Properties

CAS No.

25758-00-3

Molecular Formula

BrH2O3P

Molecular Weight

160.89 g/mol

IUPAC Name

bromophosphonic acid

InChI

InChI=1S/BrH2O3P/c1-5(2,3)4/h(H2,2,3,4)

InChI Key

DWPHWVJZBHLVPI-UHFFFAOYSA-N

Canonical SMILES

OP(=O)(O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorobromidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus tribromide with water, which produces this compound and hydrogen bromide. The reaction conditions typically require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus tribromide is reacted with water under controlled conditions. The process involves the use of specialized equipment to handle the corrosive nature of the reactants and products. The resulting this compound is then purified and stored for further use.

Chemical Reactions Analysis

Reactions of Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a versatile reagent in organic synthesis, particularly for bromination and acid catalysis.

Hydrolysis

PBr₃ reacts exothermically with water to form phosphorous acid (H₃PO₃) and hydrobromic acid (HBr):
PBr3+3H2OH3PO3+3HBr\text{PBr}_3+3\text{H}_2\text{O}\rightarrow \text{H}_3\text{PO}_3+3\text{HBr}
This reaction is highly exothermic and generates corrosive HBr fumes .

Alcohol Bromination

PBr₃ converts primary and secondary alcohols to alkyl bromides via nucleophilic substitution. For example:
3CH3CH2OH+PBr33CH3CH2Br+H3PO33\text{CH}_3\text{CH}_2\text{OH}+\text{PBr}_3\rightarrow 3\text{CH}_3\text{CH}_2\text{Br}+\text{H}_3\text{PO}_3
The reaction proceeds through a two-step mechanism involving the formation of a phosphorus intermediate .

Carboxylic Acid α-Bromination (Hell–Volhard–Zelinskii Reaction)

PBr₃ facilitates α-bromination of carboxylic acids in the presence of Br₂. The mechanism involves:

  • Formation of an acid bromide intermediate.

  • Enolization of the acid bromide.

  • Bromination at the α-carbon.
    For example, acetic acid reacts as follows:
    CH3COOH+PBr3+Br2CH2BrCOOH+H3PO3+HBr\text{CH}_3\text{COOH}+\text{PBr}_3+\text{Br}_2\rightarrow \text{CH}_2\text{BrCOOH}+\text{H}_3\text{PO}_3+\text{HBr}
    This reaction is critical for synthesizing α-bromo acids, which are intermediates in pharmaceuticals .

Reaction with Grignard Reagents

PBr₃ reacts with Grignard reagents to form tertiary phosphines:
PBr3+3RMgXPR3+3MgXBr\text{PBr}_3+3\text{RMgX}\rightarrow \text{PR}_3+3\text{MgXBr}
This pathway is used to prepare organophosphorus compounds .

Reactions of Phosphorus Oxybromide (POBr₃)

Phosphorus oxybromide is less common but exhibits unique reactivity due to its mixed halide-oxide structure.

Hydrolysis

POBr₃ hydrolyzes to phosphoric acid (H₃PO₄) and HBr:
POBr3+3H2OH3PO4+3HBr\text{POBr}_3+3\text{H}_2\text{O}\rightarrow \text{H}_3\text{PO}_4+3\text{HBr}
The reaction is slow but exothermic, releasing toxic HBr vapors .

Lewis Acid Catalysis

POBr₃ acts as a Lewis acid in Friedel-Crafts and related reactions, facilitating electrophilic substitutions. For example, it promotes the bromination of aromatic compounds by polarizing Br₂ .

Comparative Reactivity

Property PBr₃ POBr₃
Hydrolysis ProductsH₃PO₃ + HBrH₃PO₄ + HBr
Primary UseAlkyl bromide synthesisSpecialty catalysis
Thermal StabilityStable below 173°CDecomposes above 133°F (56°C)
CorrosivityHigh (HBr release)Moderate (slower HBr release)

Scientific Research Applications

Phosphorobromidic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical synthesis processes, including the preparation of organophosphorus compounds.

    Biology: It is studied for its potential use in biochemical assays and as a tool for probing biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorobromidic acid involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phosphorobromidic acid with structurally related phosphorus acids, leveraging data from analogous brominated and non-brominated compounds:

Compound Molecular Formula Molecular Weight (g/mol) pKa* Solubility Key Applications Stability & Reactivity
This compound H₂PO₃Br 144.88 ~1.5–2.0 Reacts with water Organic synthesis (alkylation agents) Moderate stability; Br is a good LG
Phosphoric acid (H₃PO₄) H₃PO₄ 98.00 2.1, 7.2, 12.3 Highly water-soluble Fertilizers, food additives, rust removal Highly stable; non-volatile
Phosphorochloridic acid H₂PO₃Cl 116.43 ~1.0 Reacts violently with H₂O Intermediate in phosphoryl chloride synthesis Less stable than Br analog; Cl is a weaker LG
(4-Bromophenyl)phosphonic acid C₆H₆BrO₃P 249.95 ~2.5 Soluble in organic solvents Surface modification, metal-organic frameworks Stable; aromatic group enhances rigidity
Bromoundecyl phosphonic acid C₁₁H₂₂BrO₃P 315.18 ~3.0 Low water solubility Polymer additives, corrosion inhibition Hydrophobic tail reduces hydrolysis

*Note: pKa values for this compound are estimated based on halogen electronegativity trends.

Key Findings:

Acidity : this compound is more acidic than phosphoric acid (pKa ~1.5–2.0 vs. 2.1) due to bromine’s electron-withdrawing effect, which stabilizes the conjugate base. However, it is less acidic than phosphorochloridic acid (pKa ~1.0) because chlorine is more electronegative .

Reactivity: Bromine’s larger atomic radius compared to chlorine makes it a better leaving group (LG), facilitating nucleophilic substitutions. This property is critical in synthesizing organophosphorus compounds .

Stability : this compound is less stable than phosphoric acid but more stable than phosphorochloridic acid. Hydrolysis rates increase with smaller halogens (Cl > Br > I) due to bond strength differences .

Applications: Brominated phosphorus acids are niche reagents in organic synthesis and material science. For example, (4-Bromophenyl)phosphonic acid is used in self-assembled monolayers for surface functionalization , while Bromoundecyl phosphonic acid serves as a hydrophobic modifier in polymers .

Q & A

Q. What strategies improve reproducibility of this compound’s thermodynamic data?

  • Methodology :
  • Calibrate calorimeters (e.g., DSC/TGA) with reference standards (e.g., indium, sapphire) .
  • Publish raw datasets in repositories like Zenodo with metadata (e.g., humidity, instrument settings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.